5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C23H18FN3O3 and its molecular weight is 403.413. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
This compound can be synthesized through a multi-step process involving reactions of various precursors. The synthesis typically includes the formation of the pyrrolo[3,4-d]isoxazole core followed by functionalization with fluorophenyl and pyridinyl groups. Specific methodologies may vary, but common techniques involve refluxing in solvents such as ethanol and using reagents like bromoacetyl derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. A notable study evaluated several isoxazole derivatives against human cancer cell lines including colorectal carcinoma (HCT-116) and prostate cancer (PC3). The results indicated that many derivatives exhibited significant cytotoxicity with IC50 values ranging from 5.0 to 18.0 µM, demonstrating stronger activity than the standard drug 5-fluorouracil .
Compound | Cell Line | IC50 (µM) | Activity Level |
---|---|---|---|
Compound 5 | HCT-116 | 6.3 | Very Strong |
Compound 11 | PC3 | 8.0 | Strong |
Compound 14 | HCT-116 | 4.4 | Very Strong |
Compound 20 | HCT-116 | 14.1 | Strong |
The introduction of heterocyclic substituents significantly enhanced the cytotoxic effects, indicating that structural modifications can optimize biological activity .
Antimicrobial Activity
In addition to anticancer properties, related compounds have demonstrated antimicrobial activity. Research indicates that certain derivatives exhibit potent effects against various bacterial strains, with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests a broad spectrum of biological activity that warrants further investigation.
Study on Isoxazole Derivatives
A comprehensive study focused on the synthesis and evaluation of isoxazole derivatives revealed that modifications in substituents could lead to enhanced biological activity. For instance, the presence of electron-donating groups on phenolic rings significantly improved potency without increasing cytotoxicity . This finding is crucial for designing new therapeutic agents based on the isoxazole scaffold.
Comparative Analysis with Established Drugs
In comparative analyses with established anticancer drugs, compounds derived from the pyrrolo[3,4-d]isoxazole framework showed promising results. For example, certain derivatives not only matched but exceeded the efficacy of standard treatments like 5-fluorouracil in specific cell lines . This highlights the potential for developing new treatments based on these novel compounds.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-(2-methylphenyl)-3-pyridin-4-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-14-4-2-3-5-18(14)27-20(15-10-12-25-13-11-15)19-21(30-27)23(29)26(22(19)28)17-8-6-16(24)7-9-17/h2-13,19-21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAFMJCRHXMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.